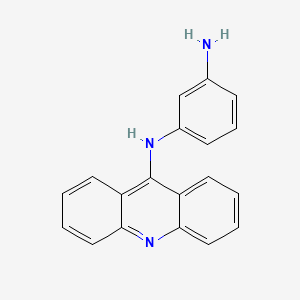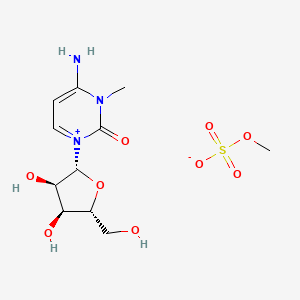![molecular formula C14H20N2O4S2 B13751431 2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid is a complex organic compound that belongs to the class of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-[(2-amino-2-carboxyethyl)sulfanylmethyl]benzaldehyde with 2-amino-3-mercaptopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, filtration, and chromatography are commonly employed in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include disulfide-linked dimers, thiol-containing derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its role in protein structure and function, particularly in the formation of disulfide bonds in proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various biochemical reagents and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can influence various biological processes, including enzyme activity, protein folding, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-[(2-carboxyethyl)sulfanyl]propanoic acid: Similar in structure but lacks the phenyl group.
2-Amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid: Contains a disulfide linkage instead of a sulfanylmethyl group.
2-Amino-3-(4-benzoylphenyl)propanoic acid: Contains a benzoyl group instead of a sulfanylmethyl group.
Uniqueness
The uniqueness of 2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H20N2O4S2 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
2-amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H20N2O4S2/c15-11(13(17)18)7-21-5-9-1-2-10(4-3-9)6-22-8-12(16)14(19)20/h1-4,11-12H,5-8,15-16H2,(H,17,18)(H,19,20) |
Clé InChI |
CBZMWDKYDAEMEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCC(C(=O)O)N)CSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)

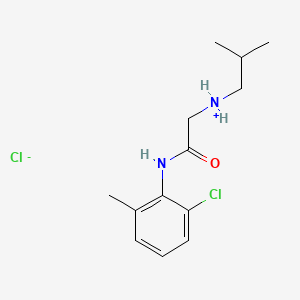


![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
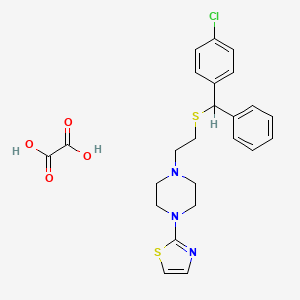
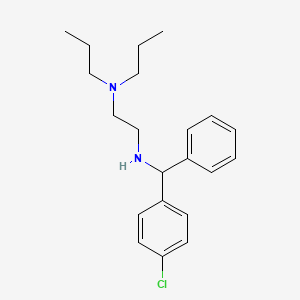
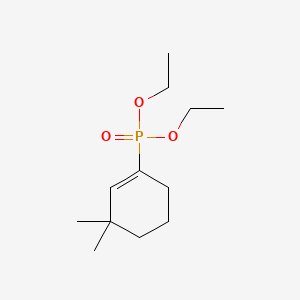

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
